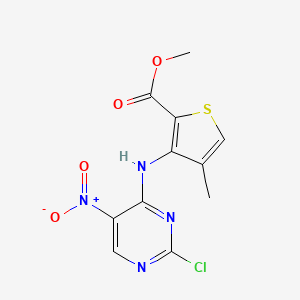
Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group, a methyl group, and an amino group linked to a chloronitropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carboxylate group through esterification. The chloronitropyrimidine moiety is then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the chlorine atom with various nucleophiles, leading to a diverse range of derivatives.
Scientific Research Applications
Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate
- Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)propanoate
Uniqueness
Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate, with the CAS number 2622273-34-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C12H12ClN4O2S and features a thiophene ring substituted with a methyl group and a carboxylate moiety. The presence of the chloro and nitro groups on the pyrimidine ring contributes to its reactivity and biological interactions.
This compound exhibits biological activity primarily through:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Targeting Kinases : Similar compounds have been studied for their ability to inhibit kinases such as Anaplastic Lymphoma Kinase (ALK) and Bromodomain-containing protein 4 (BRD4), which are crucial in oncogenesis .
- Reduction of Nitro Groups : The nitro group can be reduced to an amino group, leading to reactive intermediates that may interact with various biological molecules, thereby influencing cellular processes.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that similar compounds with a methylthiophene structure showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the downregulation of key oncogenic pathways, particularly those involving ALK .
- Antimicrobial Effects : Research indicated that derivatives of this compound exhibited antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) suggested that modifications on the pyrimidine ring could enhance efficacy .
- Cytotoxicity Assessment : In vitro studies using cancer cell lines revealed that the compound induced apoptosis at higher concentrations, suggesting potential as a chemotherapeutic agent. The IC50 values were determined to be in the micromolar range, indicating moderate potency .
Properties
Molecular Formula |
C11H9ClN4O4S |
|---|---|
Molecular Weight |
328.73 g/mol |
IUPAC Name |
methyl 3-[(2-chloro-5-nitropyrimidin-4-yl)amino]-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C11H9ClN4O4S/c1-5-4-21-8(10(17)20-2)7(5)14-9-6(16(18)19)3-13-11(12)15-9/h3-4H,1-2H3,(H,13,14,15) |
InChI Key |
OTCYSLSLBTZNFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1NC2=NC(=NC=C2[N+](=O)[O-])Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















